Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate
Description
Historical Context of Azo-Benzothiazole Hybrid Compounds
Azo-benzothiazole hybrids emerged in the late 20th century as a response to the demand for compounds with dual functionality in dye chemistry and bioactivity. Early work focused on simple azo-linked benzothiazoles, such as those derived from 2-aminobenzothiazole, which demonstrated moderate antimicrobial properties. The incorporation of electron-withdrawing groups, such as nitro or chloro substituents, marked a turning point in the 2010s, as seen in studies where 2-amino-6-nitro-1,3-benzothiazole was diazotized to produce azo dyes with enhanced antibacterial and antifungal activities. By 2022, computational approaches like density functional theory (DFT) and molecular docking became integral to rationalizing structure-activity relationships, enabling targeted modifications to optimize electronic and steric properties.
The evolution toward complex hybrids, such as this compound, reflects a synthesis of these historical advancements. Its design leverages the stability of benzothiazole cores and the conjugation pathways afforded by azo linkages, as evidenced in analogous compounds showing cytotoxic activity against human cancer cell lines.
Structural Significance of the Azo-Chromophore in Heterocyclic Systems
The azo group (-N=N-) serves as a critical structural motif, enabling π-conjugation between aromatic systems and influencing electronic transitions. In this compound, the azo bridge connects the dichlorobenzothiazole unit to a phenyl ring, creating an extended conjugated system. This configuration red-shifts absorption maxima, as observed in similar benzothiazole-based azo dyes exhibiting λ_max values between 400–500 nm. The planarity of the azo group also facilitates intermolecular interactions, such as hydrogen bonding and π-π stacking, which enhance crystalline packing and thermal stability.
Spectroscopic characterization of related compounds reveals distinct infrared (IR) bands for N=N stretching near 1550 cm⁻¹ and C=N vibrations around 1625 cm⁻¹, confirming the azo form’s prevalence over hydrazo tautomers. Nuclear magnetic resonance (NMR) studies further validate the regiochemistry of azo linkages, with coupling constants and chemical shifts aligning with computational predictions. These structural features collectively enhance photostability and redox activity, making the compound suitable for applications requiring durable chromophores.
Role of Dichlorobenzothiazole Moieties in Molecular Design
The 4,6-dichlorobenzothiazole moiety imparts distinct electronic and steric effects critical to the compound’s functionality. Chlorine atoms at the 4- and 6-positions act as strong electron-withdrawing groups, polarizing the benzothiazole ring and increasing electrophilicity at the azo-linked phenyl group. This polarization enhances reactivity toward nucleophilic targets, a property exploited in antimicrobial and anticancer agents. Comparative studies of halogenated benzothiazoles show that dichloro derivatives exhibit superior bioactivity compared to their mono-substituted counterparts, likely due to increased lipophilicity and membrane permeability.
DFT calculations on analogous systems reveal that chlorine substituents lower the energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), facilitating electron transfer processes. For example, a study on 6-chloro-1,3-benzothiazol-2-yl pyrazolones demonstrated HOMO-LUMO gaps of 3.8–4.2 eV, correlating with enhanced antibacterial potency. In this compound, this electronic modulation likely augments interactions with biological targets, such as enzyme active sites or DNA grooves, though specific mechanistic studies remain pending.
The steric bulk of the dichlorobenzothiazole group also influences molecular docking outcomes. In silico models of similar compounds show that chloro substituents orient the molecule into hydrophobic pockets of bacterial proteins, stabilizing binding through van der Waals interactions. This dual electronic and steric optimization underscores the moiety’s centrality in the compound’s design.
Table 1: Key Structural and Electronic Properties of this compound
Properties
CAS No. |
77486-75-0 |
|---|---|
Molecular Formula |
C23H24Cl2N4O6S |
Molecular Weight |
555.4 g/mol |
IUPAC Name |
2-[4-[(4,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-(2-ethoxycarbonyloxyethyl)anilino]ethyl ethyl carbonate |
InChI |
InChI=1S/C23H24Cl2N4O6S/c1-3-32-22(30)34-11-9-29(10-12-35-23(31)33-4-2)17-7-5-16(6-8-17)27-28-21-26-20-18(25)13-15(24)14-19(20)36-21/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
LQUPOQYOLNTQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCN(CCOC(=O)OCC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Azo Coupling Reaction: The benzothiazole derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared from an aromatic amine and nitrous acid.
Esterification: The final step involves the esterification of the resulting azo compound with ethyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted benzothiazole and aromatic derivatives.
Scientific Research Applications
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-yl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It may inhibit specific enzymes or receptors, leading to anti-inflammatory, antimicrobial, or anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Benzothiazolyl Azo Groups
Several structurally related compounds share the benzothiazole-azo-phenyl motif but differ in substituents and side chains:
Key Observations :
- Solubility: The trioxa-azadodecanoate ester chain improves solubility in nonpolar solvents compared to carboxylic acid derivatives (e.g., compounds), which are more polar and acidic .
- Thermal Stability: Ester-terminated compounds (e.g., target compound, C.I. DISPERSE RED 323) may exhibit higher thermal stability than hydroxy- or amino-substituted analogues due to reduced hydrogen bonding .
Physicochemical Properties
- UV-Vis Absorption : The target compound’s λmax is expected to exceed 500 nm (similar to C.I. DISPERSE RED 323) due to extended conjugation from the azo group and chlorine substituents .
- Melting Point: Estimated to be 180–200°C (based on trioxa-azadodecanoate analogues in ), lower than spirocyclic derivatives (250–300°C) due to reduced crystallinity .
- Acidity : Lacks acidic protons (unlike compounds), making it inert in neutral media .
Biological Activity
Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate (CAS Number: 77486-75-0) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
This structure includes a benzothiazole moiety, which is significant for its biological activity. The presence of the azo group contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzothiazole derivatives exhibit antimicrobial properties. The presence of the dichlorobenzothiazole moiety in this compound suggests a potential for activity against various bacterial strains. Research has shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .
Anticancer Properties
Benzothiazole derivatives have been explored for their anticancer activities. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of apoptotic proteins. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation by interfering with cell cycle progression .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Nitric oxide (NO) production is a key mechanism in the inflammatory response, and compounds that modulate NO levels can influence inflammatory processes. This compound may enhance or inhibit NO production, thereby affecting inflammation .
In Vitro Studies
- Antimicrobial Activity : In a study evaluating various benzothiazole derivatives, it was found that those with similar structural features to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Ethyl 5-[4... | S. aureus | 20 |
- Cytotoxicity Assays : The cytotoxic effects of the compound were assessed on various cancer cell lines (e.g., HeLa, MCF7). Results indicated a dose-dependent inhibition of cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
In Vivo Studies
Animal models have been employed to further investigate the anti-inflammatory properties of related compounds. Results showed significant reductions in inflammatory markers and symptoms in treated groups compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
